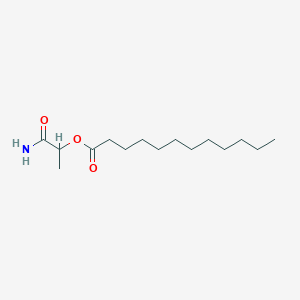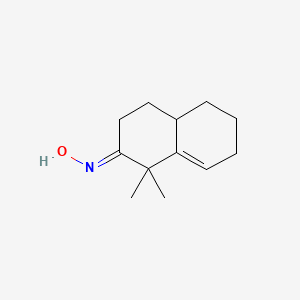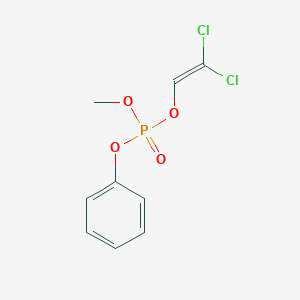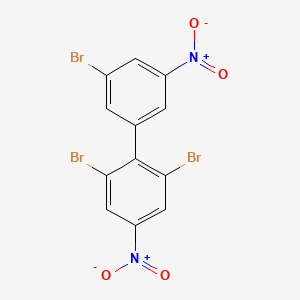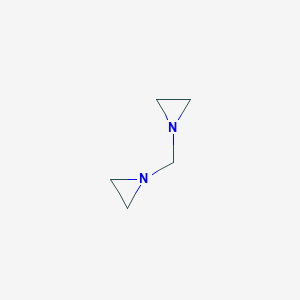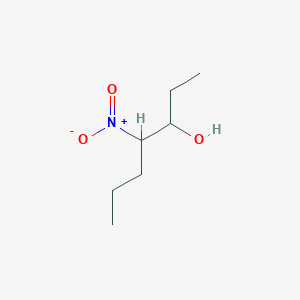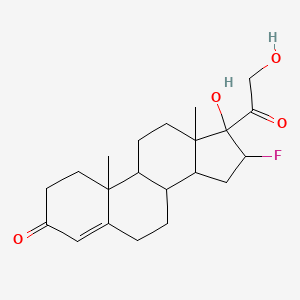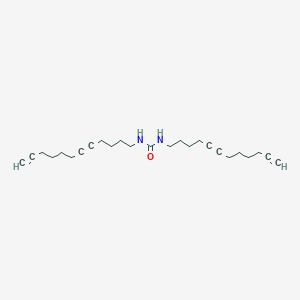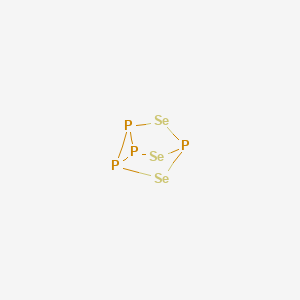
Tetraphosphorous triselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphosphorous triselenide, with the chemical formula P₄Se₃, is a compound consisting of phosphorus and selenium. It is known for its unique molecular structure and properties, which make it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphosphorous triselenide can be synthesized through the direct combination of elemental phosphorus and selenium. The reaction typically involves heating the elements in a controlled environment to facilitate the formation of the compound. The reaction can be represented as: [ 4P + 3Se \rightarrow P₄Se₃ ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This includes the use of inert atmospheres to prevent unwanted side reactions and the application of precise temperature control to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Tetraphosphorous triselenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen, metals like sodium or potassium.
Substitution Reagents: Transition metal complexes, such as [RhCl(cod)] (cod = cycloocta-1,5-diene) in the presence of triphos (1,1,1-tris(diphenylphosphinomethy)ethane).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxides and selenium oxides, while substitution reactions can produce a variety of organophosphorus compounds .
Aplicaciones Científicas De Investigación
Tetraphosphorous triselenide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-selenium compounds and as a reagent in various chemical reactions.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, although this area is still in its early stages.
Mecanismo De Acción
The mechanism by which tetraphosphorous triselenide exerts its effects involves its ability to interact with other molecules through its phosphorus and selenium atoms. These interactions can lead to the formation of new compounds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Tetraphosphorous trisulfide (P₄S₃): Similar in structure but contains sulfur instead of selenium.
Tetraphosphorous tetraselenide (P₄Se₄): Contains an additional selenium atom compared to tetraphosphorous triselenide.
Comparison: this compound is unique due to its specific phosphorus to selenium ratio, which imparts distinct chemical and physical properties. Compared to tetraphosphorous trisulfide, it has different reactivity and stability profiles, making it suitable for different applications. Tetraphosphorous tetraselenide, on the other hand, has a higher selenium content, which affects its electronic and optical properties .
Propiedades
Número CAS |
1314-86-9 |
|---|---|
Fórmula molecular |
P4Se3 |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
3,5,7-triselena-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/P4Se3/c5-1-2-3(1)7-4(5)6-2 |
Clave InChI |
JITAYAMNFZGGKL-UHFFFAOYSA-N |
SMILES canónico |
P12P3P1[Se]P([Se]2)[Se]3 |
Descripción física |
Orange-red solid with an irritating odor; [Merck Index] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




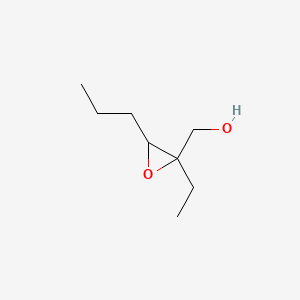
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
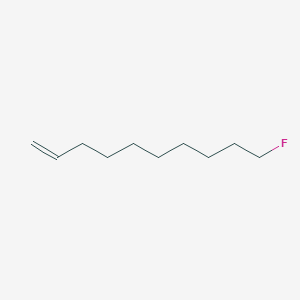
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
